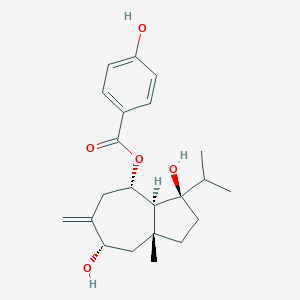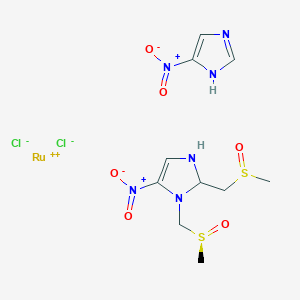
methyl (2S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoate
Übersicht
Beschreibung
Synthesis Analysis
Research has explored various synthetic routes and analogs of methyl (2S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoate and related compounds. Coutts and Malicky (1973) described the synthesis of a series of 4-substituted 1-(2,5-dimethoxyphenyl)-2-aminopropanes, analogs of known hallucinogens, highlighting synthetic strategies relevant to the compound of interest (Coutts & Malicky, 1973). Additionally, Selič et al. (1997) discussed the synthesis of heterocyclic systems using related compounds, providing insight into the synthetic versatility and potential transformations (Selič, Grdadolnik, & Stanovnik, 1997).
Molecular Structure Analysis
The molecular structure of methyl (2S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoate and its analogs has been a subject of investigation, with studies examining the conformation and crystallographic characteristics of similar compounds. Gebreslasie, Jacobsen, and Görbitz (2011) analyzed the crystal structure of a related compound, revealing insights into its molecular conformation and the implications for the compound of interest (Gebreslasie, Jacobsen, & Görbitz, 2011).
Chemical Reactions and Properties
The reactivity and chemical properties of methyl (2S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoate have been explored through various reactions and transformations. Strah and Stanovnik (1997) detailed the reactions with heteroarylhydrazines, highlighting the compound's reactivity and potential for forming diverse heterocyclic systems (Strah & Stanovnik, 1997).
Physical Properties Analysis
The physical properties of methyl (2S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoate, such as crystal growth and polymorphism, have been subjects of research. Périgaud and Nicolau (1986) reported on the growth of single crystals for a structurally similar compound, providing insights into the physical characterization and crystallographic properties relevant to the compound of interest (Périgaud & Nicolau, 1986).
Chemical Properties Analysis
Investigations into the chemical properties of methyl (2S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoate focus on its functional groups, reactivity, and potential for forming derivatives and complexes. Basu Baul et al. (2009) studied amino acetate functionalized Schiff base organotin(IV) complexes, shedding light on the compound's chemical behavior and interactions, relevant to understanding its chemical properties (Basu Baul, Basu, Vos, & Linden, 2009).
Safety And Hazards
The safety data sheet for related compounds like 3,4-Dimethoxyphenethylamine suggests that it may be harmful if swallowed and can cause skin and eye irritation6. It is recommended to use personal protective equipment when handling these chemicals6.
Zukünftige Richtungen
The future directions for the study and application of this compound are not explicitly mentioned in the search results. However, the ongoing research into related compounds suggests potential applications in various fields, including pharmaceutical chemistry4.
Please note that this analysis is based on the available information and may not cover all aspects of the compound. For a more detailed and specific analysis, consulting primary scientific literature or a chemical database is recommended.
Eigenschaften
IUPAC Name |
methyl (2S)-2-amino-3-(3,4-dimethoxyphenyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-8(12(14)13(15)18-4)9-5-6-10(16-2)11(7-9)17-3/h5-8,12H,14H2,1-4H3/t8?,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFHYRBEKBBJQE-MYIOLCAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)C(C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC(=C(C=C1)OC)OC)[C@@H](C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene](/img/structure/B11405.png)

![3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine](/img/structure/B11407.png)




![1-(Propylamino)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11423.png)
![6-(2-Chloro-ethyl)-4-methoxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B11424.png)
